Salmeterol Xinafoate Adduct Impurity, identified by the Chemical Abstracts Service number 1330076-52-2, is a significant impurity associated with the pharmaceutical compound Salmeterol, which is primarily used as a long-acting beta-2 adrenergic agonist for the treatment of asthma and chronic obstructive pulmonary disease. This impurity is classified under pharmaceutical impurities, particularly those related to Salmeterol formulations. Its molecular formula is , and it has a molecular weight of approximately 585.73 g/mol .
Salmeterol Xinafoate Adduct Impurity is derived from the synthesis of Salmeterol and is categorized as an impurity in pharmaceutical contexts. It plays a crucial role in quality control during the manufacturing of Salmeterol and its formulations. The impurity is also relevant in regulatory submissions, such as Abbreviated New Drug Applications (ANDAs) to the Food and Drug Administration, where it is essential to demonstrate that impurities are within acceptable limits for safety and efficacy .
The synthesis of Salmeterol Xinafoate Adduct Impurity involves several organic synthesis techniques, typically including:
The synthesis often requires precise control over reaction conditions to minimize the formation of unwanted by-products. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to characterize the product and confirm its structure .
The molecular structure of Salmeterol Xinafoate Adduct Impurity features multiple functional groups that contribute to its properties. The compound can be represented structurally as:
Key structural data includes:
Salmeterol Xinafoate Adduct Impurity can participate in various chemical reactions, including:
Understanding these reactions is crucial for assessing how this impurity behaves under different conditions during drug formulation and storage. Stability studies often involve testing these reactions under accelerated conditions to predict shelf life and efficacy .
The physical properties of Salmeterol Xinafoate Adduct Impurity include:
Chemical properties include stability under various pH levels and susceptibility to hydrolysis or oxidation, which are critical for formulating stable pharmaceutical products.
Salmeterol Xinafoate Adduct Impurity serves several important functions in scientific research and pharmaceutical development:
Systematic Nomenclature: The systematic IUPAC name for Salmeterol Xinafoate Adduct Impurity is 1-hydroxy-4-(2-hydroxy-5-(1-hydroxy-2-((6-(4-phenylbutoxy)hexyl)amino)ethyl)benzyl)-2-naphthoic acid [4] [9]. This reflects its structural relationship to salmeterol xinafoate but distinguishes it by the absence of the salt formation with 1-hydroxy-2-naphthoic acid (xinafoate) and the presence of an adduct linkage.
Molecular Formula: C36H43NO6 [2] [7] [10].Molecular Weight: 585.73 g/mol [7] [10].CAS Registry Number: 1330076-52-2 [2] [4] [6].
Synonyms:
Structural Features: The molecule consists of:
Table 1: Key Structural Identifiers of Salmeterol Xinafoate Adduct Impurity [2] [4] [7]
Property | Value |
---|---|
IUPAC Name | 1-hydroxy-4-(2-hydroxy-5-(1-hydroxy-2-((6-(4-phenylbutoxy)hexyl)amino)ethyl)benzyl)-2-naphthoic acid |
Molecular Formula | C₃₆H₄₃NO₆ |
Molecular Weight | 585.73 g/mol |
CAS Number | 1330076-52-2 |
Canonical SMILES | OC1=C(C(O)=O)C2=C(C=CC=C2)C=C1CC1=CC(O)=C(C=C1)C(O)CNCCCCCOCCCCC1=CC=CC=C1 |
InChI Key | RQBBDIIWJKBGAP-UHFFFAOYSA-N |
NMR Spectroscopy: While direct 1H NMR data for this specific impurity is limited in the search results, salmeterol xinafoate (parent compound, CAS 94749-08-3) shows characteristic signals in DMSO-d6 at δ 7.0–8.5 ppm (aromatic protons) and δ 3.0–5.0 ppm (aliphatic chain protons) [1]. For the adduct impurity (C36H43NO6), key predicted shifts include:
Mass Spectrometry:
FTIR Spectroscopy: Key bands observed include:
Table 2: Characteristic Spectroscopic Signatures [3] [4] [5]
Technique | Key Assignments |
---|---|
FTIR | 1690 cm⁻¹ (νC=O), 1580 cm⁻¹ (νC=C aromatic), 1250 cm⁻¹ (νC–O), 3200–3500 cm⁻¹ (νO–H) |
MS | [M]⁺ at m/z 585.3; fragments at m/z 539, 468, 280 |
While direct XRD data for the adduct impurity is not available, studies on salmeterol xinafoate polymorphs (Forms I and II) provide insights into crystallization behavior relevant to impurities:
Polymorphic Behavior:
Phase Transitions:
Raman Spectroscopy: Polymorphs show distinct vibrational modes:
Table 3: Crystallographic Signatures of Salmeterol Xinafoate Polymorphs (Relevant to Adduct Studies) [3] [5]
Polymorph | Key PXRD Peaks (2θ) | FTIR/Raman Markers | Stability |
---|---|---|---|
SX-I | 6.5°, 13.2°, 19.8° | 1602 cm⁻¹ (Raman, C=C stretch) | Stable at <99°C |
SX-II | 5.9°, 12.1°, 18.7° | 1590 cm⁻¹ (Raman), altered H-bonding | Metastable, higher solubility |
Solubility:
Thermal Behavior:
Stability Profile:
Polymorph-Dependent Properties:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: